molecular formula C8H6Cl2F2O2 B1447379 2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol CAS No. 1804883-32-6

2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol

Cat. No.: B1447379
CAS No.: 1804883-32-6
M. Wt: 243.03 g/mol
InChI Key: CRHBQNFVVRFRHJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol typically involves the introduction of difluoromethoxy and dichloro groups onto a benzyl alcohol framework. One common method involves the reaction of 2,3-dichlorobenzyl alcohol with difluoromethyl ether under specific conditions to achieve the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,3-Dichloro-5-(difluoromethoxy)benzaldehyde, while reduction can produce 2,3-Dichloro-5-(difluoromethoxy)toluene.

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are of interest in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated compounds.

    Industry: It is used in the production of agrochemicals and other specialty chemicals where specific halogenation patterns are required.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity and specificity. The methoxy group can also influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethoxy)benzyl alcohol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    2,3-Dichloro-5-(methoxy)benzyl alcohol: Lacks the fluorine atoms, which can significantly alter its chemical properties and applications.

    2,3-Dichloro-5-(difluoromethoxy)benzonitrile: Contains a nitrile group instead of an alcohol group, leading to different reactivity and applications.

Uniqueness

2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the synthesis of pharmaceuticals and other specialized chemicals.

Biological Activity

2,3-Dichloro-5-(difluoromethoxy)benzyl alcohol is a compound of significant interest in medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl alcohol structure with two chlorine atoms and a difluoromethoxy group attached to the aromatic ring. This configuration is believed to enhance its reactivity and biological activity. The presence of halogen substituents can influence both lipophilicity and electron density, which are critical for interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The dichloro and difluoromethoxy groups may enhance binding affinity, leading to modulation of various physiological processes.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially effective against certain bacterial and fungal strains. The mechanism likely involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Enzyme Inhibition : The compound has been explored for its inhibitory effects on enzymes involved in metabolic processes. For example, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Antifungal Activity

Recent research has highlighted the antifungal potential of related benzyl alcohol derivatives. For instance, a study on various benzyl alcohol compounds found that certain derivatives exhibited strong antifungal activity against Botrytis cinerea and Rhizoctonia solani with effective concentrations (EC50) comparable to commercial fungicides . This suggests that this compound could similarly exhibit potent antifungal properties.

Case Studies

Comparative Analysis

The following table summarizes the biological activities of selected benzyl alcohol derivatives:

Compound NameAntifungal Activity (EC50 mg/L)Enzyme InhibitionNotes
This compoundTBDTBDPotential for antimicrobial use
3,5-Dichlorobenzyl alcohol1.61ModerateEffective against R. solani
Benzyl alcoholVariesHighEstablished safety concerns

Properties

IUPAC Name

[2,3-dichloro-5-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c9-6-2-5(14-8(11)12)1-4(3-13)7(6)10/h1-2,8,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHBQNFVVRFRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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